6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-Mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1105196-23-3 . It has a molecular weight of 274.3 . The IUPAC name for this compound is 1-(2-methoxyphenyl)-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4O2S/c1-18-9-5-3-2-4-8(9)16-10-7(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, offering a broad spectrum of medicinal properties. It serves as a foundational structure for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory properties, and more. The structure-activity relationship (SAR) studies of these derivatives have highlighted the scaffold’s significance, indicating its potential in the design of new therapeutic agents (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds showcases the application of hybrid catalysts, including organocatalysts and metal catalysts, in creating complex molecules. This approach emphasizes the scaffold's synthetic flexibility and its relevance in pharmaceutical industries due to its bioavailability and broad applicability (Parmar et al., 2023).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines have been explored for their significant therapeutic potential across various disease conditions. Their resemblance to purines has led to biological investigations assessing their utility in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation. These investigations underscore the scaffold's medicinal value and its potential for further drug development (Chauhan & Kumar, 2013).
Green Synthesis Approaches
The green synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, underlines the move towards more eco-friendly and atom-economic methods in creating complex molecules. This approach highlights the potential of using sustainable methods in the synthesis of compounds with significant pharmaceutical applications (Dhanalakshmi et al., 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. This application extends beyond traditional medicinal chemistry, showcasing the versatility of heterocyclic compounds in the development of electronic devices and luminescent elements (Lipunova et al., 2018).
Mechanism of Action
- Tubulin is a protein involved in microtubule assembly, a critical process for cell division. By binding to the tubulin binding site, compounds like 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may disrupt microtubule formation, leading to cell death .
Target of Action
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-9-5-3-2-4-8(9)16-10-7(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKKRPBUNOWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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